
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes various functional group transformations.
Amination: Introduction of the amino group at the 2-position of the cyclohexane ring.
Sulfonamide Formation: The amino group is then reacted with a sulfonyl chloride to form the sulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: To introduce the amino group.
Crystallization: For purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: By interacting with cell surface receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-aminocyclohexane-1-sulfonamide: Lacks the hydrochloride group but shares similar reactivity.
(1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride: The enantiomer with different stereochemistry, leading to different biological activity.
Cyclohexane-1-sulfonamide: Lacks the amino group, resulting in different chemical properties.
Uniqueness
(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H15ClN2O2S |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
(1S,2R)-2-aminocyclohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-5-3-1-2-4-6(5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m1./s1 |
Clave InChI |
YZTSPRXYRRZESC-IBTYICNHSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)N)S(=O)(=O)N.Cl |
SMILES canónico |
C1CCC(C(C1)N)S(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


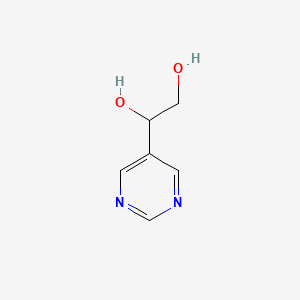

![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
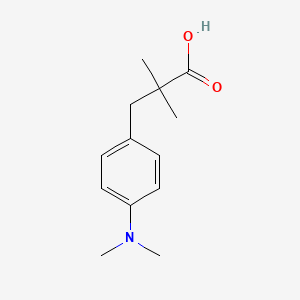
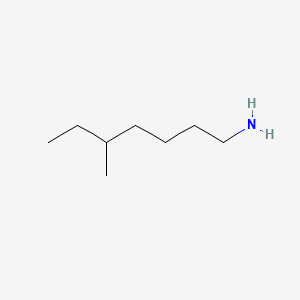
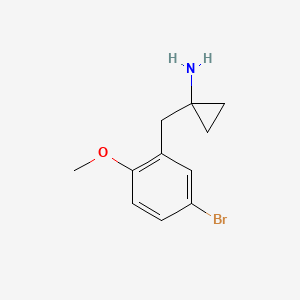

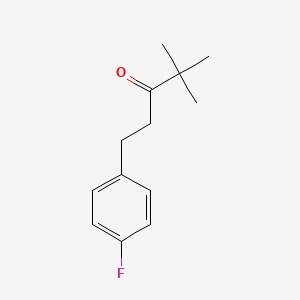
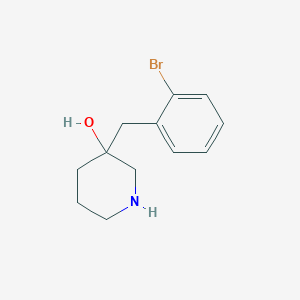
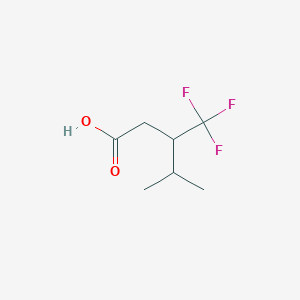
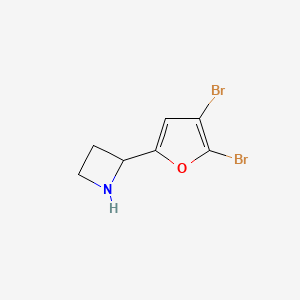
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)

![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
